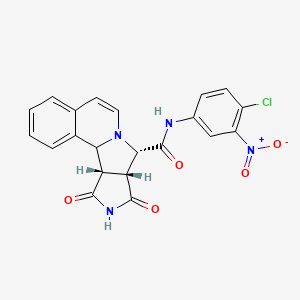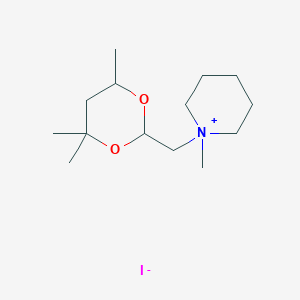![molecular formula C9H19N3O B12633256 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- CAS No. 919112-92-8](/img/structure/B12633256.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a chemical compound with the molecular formula C9H19N3O It is a derivative of urea, featuring a cyclohexyl ring substituted with a dimethylamino group
Vorbereitungsmethoden
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- typically involves the reaction of cyclohexylamine with dimethylamine and phosgene, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- include other urea derivatives with different substituents on the cyclohexyl ring. For example:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and as a hydrogen-bonding catalyst.
Cyclohexylurea: A simpler derivative of urea with a cyclohexyl ring, used in various chemical syntheses.
The uniqueness of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
919112-92-8 |
|---|---|
Molekularformel |
C9H19N3O |
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
[(1R,2R)-2-(dimethylamino)cyclohexyl]urea |
InChI |
InChI=1S/C9H19N3O/c1-12(2)8-6-4-3-5-7(8)11-9(10)13/h7-8H,3-6H2,1-2H3,(H3,10,11,13)/t7-,8-/m1/s1 |
InChI-Schlüssel |
XYAYVIAFMUJILI-HTQZYQBOSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)N |
Kanonische SMILES |
CN(C)C1CCCCC1NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid](/img/structure/B12633181.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)


![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)




